molecular formula C9H8ClF3N2 B12285376 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine

Katalognummer: B12285376
Molekulargewicht: 236.62 g/mol
InChI-Schlüssel: LFSFGEMICJLEPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine is a chemical compound with the molecular formula C11H11ClF3N It is characterized by the presence of a cyclopropane ring attached to a pyridine ring substituted with chlorine and trifluoromethyl groups

Vorbereitungsmethoden

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which is a key intermediate.

    Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or other cyclopropanating agents.

    Amination: The final step involves the introduction of the amine group. This can be done through nucleophilic substitution reactions using appropriate amine sources.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Analyse Chemischer Reaktionen

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorine atom in the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Wissenschaftliche Forschungsanwendungen

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Wirkmechanismus

The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine can be compared with other similar compounds, such as:

    3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound lacks the cyclopropane ring but shares the pyridine ring with chlorine and trifluoromethyl substitutions.

    2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Similar to the above compound but with an amino group instead of the cyclopropane ring.

    4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): This compound has additional substitutions on the pyridine ring, leading to different properties and applications.

The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C9H8ClF3N2

Molekulargewicht

236.62 g/mol

IUPAC-Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine

InChI

InChI=1S/C9H8ClF3N2/c10-6-3-5(9(11,12)13)4-15-7(6)8(14)1-2-8/h3-4H,1-2,14H2

InChI-Schlüssel

LFSFGEMICJLEPJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2=C(C=C(C=N2)C(F)(F)F)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.